molecular formula C18H18N2OS B2511666 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851863-71-3

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No.: B2511666
CAS No.: 851863-71-3
M. Wt: 310.42
InChI Key: PCBYQKVGFZSFSV-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzylthio group, an imidazole ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can interact with metal ions or other active sites, modulating the function of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-6-5-9-16(12-14)17(21)20-11-10-19-18(20)22-13-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBYQKVGFZSFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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